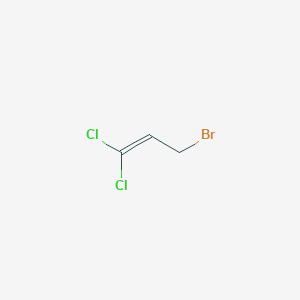

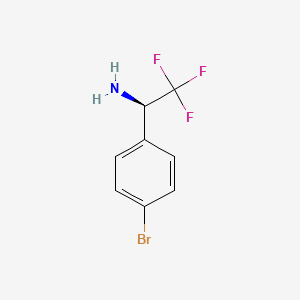

3-Bromo-1,1-dichloroprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1,1-dichloroprop-1-ene is a halogenated hydrocarbon that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior and properties of similar molecules. For instance, 1,3-dichloropropene (1,3-D) is studied as a soil disinfectant and an alternative to methyl bromide for pest management in ginger crops . The synthesis of 1-bromo-2-chlorocyclopropene, a molecule with a similar halogenation pattern to 3-Bromo-1,1-dichloroprop-1-ene, is also reported .

Synthesis Analysis

The synthesis of related halogenated compounds involves various strategies. For example, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is described, showcasing the regioselective nature of the reaction . Another synthesis method involves the treatment of 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride to yield 1-bromo-2-chlorocyclopropene . These methods could potentially be adapted for the synthesis of 3-Bromo-1,1-dichloroprop-1-ene.

Molecular Structure Analysis

The molecular structure and conformational compositions of 1-bromo-3-chloropropane, a compound with a similar structure to 3-Bromo-1,1-dichloroprop-1-ene, have been studied using gas-phase electron diffraction and molecular mechanics calculations . The study reveals the existence of multiple conformers and provides relative conformational energies, which could be relevant for understanding the structural behavior of 3-Bromo-1,1-dichloroprop-1-ene.

Chemical Reactions Analysis

Several reactions involving halogenated propenes are discussed. The thermal decomposition of 1-bromo-3-chloropropane, which proceeds through the elimination of HBr, is one such reaction . Additionally, the bromination of 1,1,1-trichloropropene yields various brominated products depending on the reaction conditions . These reactions highlight the reactivity of halogenated propenes and could inform the chemical behavior of 3-Bromo-1,1-dichloroprop-1-ene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,1-dichloroprop-1-ene can be inferred from related compounds. For instance, the thermal decomposition of 1-bromo-3-chloropropane provides rate constants and the standard enthalpy of formation, which are important for understanding the stability and reactivity of the compound . The reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with various reagents resulting in substituted dihydrofuran and hexahydrobenzofurans indicate the potential for diverse chemical transformations .

Aplicaciones Científicas De Investigación

Alkylation of Aromatic Hydrocarbons

The alkylation of aromatic hydrocarbons with 2-bromo-2-phenyl-gem-dichlorocyclopropane, a related compound, in the presence of aluminum chloride, produces 2-aryl-3-phenyl-1,1-dichloroprop-1-enes. This process is enhanced by microwave irradiation, which reduces reaction time and increases yield, altering the ortho-/para-isomers ratio (Kurbankulieva et al., 2013).

Functional Organolithium Reagent

3-Chloro-1-lithiopropene, generated from 1-bromo-3-chloropropene, reacts with alkylboronates to give 3-alkylprop-1-en-3-ols. This method, employing organoborane chemistry, offers a route to produce allylic alcohols with various alkyl groups, showcasing the versatility of halopropenes in synthetic chemistry (Smith et al., 2013).

Photodissociation Dynamics

Research on 1-bromo-3-chloropropane's photodissociation at specific wavelengths reveals detailed dynamics of multichromophore molecules, providing insights into the behavior of 3-bromo-1,1-dichloroprop-1-ene under similar conditions (Wei et al., 2008).

Domino Reaction with Diphenyl Disulfide

A domino reaction involving 2,3-dichloroprop-1-ene with diphenyl disulfide yields multiple products through selective synthesis. This reaction pathway underscores the compound's reactivity and potential in synthetic chemistry for generating complex molecules (Levanova et al., 2013).

Quantum-Chemical Kinetic Study

The thermal decomposition of 1-bromo-3-chloropropane, closely related to 3-bromo-1,1-dichloroprop-1-ene, has been studied, indicating major pathways and providing molecular and reaction rate insights. Such studies are crucial for understanding the stability and reactivity of these compounds under various conditions (Bracco et al., 2022).

Environmental Degradation Pathways

Research on trans-3-chloroacrylic acid dehalogenase demonstrates how certain bacteria utilize 1,3-dichloropropene, a compound structurally similar to 3-bromo-1,1-dichloroprop-1-ene, highlighting biological degradation pathways of halogenated compounds and their environmental impact (Wang et al., 2003).

Propiedades

IUPAC Name |

3-bromo-1,1-dichloroprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrCl2/c4-2-1-3(5)6/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMURNZDCVGWDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505398 |

Source

|

| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,1-dichloroprop-1-ene | |

CAS RN |

36469-73-5 |

Source

|

| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dichloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)